(1R,6S)-3-oxabicyclo[4.1.0]heptane-7-carboxylic acid
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Overview
Description
(1R,6S)-3-oxabicyclo[410]heptane-7-carboxylic acid is a bicyclic compound with a unique structure that includes an oxirane ring fused to a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,6S)-3-oxabicyclo[4.1.0]heptane-7-carboxylic acid typically involves the cyclization of suitable precursors under specific conditions. One common method is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated bicyclic structures . This reaction proceeds with a broad array of substrates and can be further functionalized to build a library of bridged bicyclic structures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions
(1R,6S)-3-oxabicyclo[4.1.0]heptane-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxirane ring or other parts of the molecule.
Substitution: Nucleophilic substitution reactions can introduce new substituents at specific positions on the bicyclic framework.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
(1R,6S)-3-oxabicyclo[4.1.0]heptane-7-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (1R,6S)-3-oxabicyclo[4.1.0]heptane-7-carboxylic acid involves its interaction with molecular targets through its oxirane ring and carboxylic acid group. These functional groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity or function. The specific pathways involved depend on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[4.1.0]heptenes: These compounds share a similar bicyclic structure but lack the oxirane ring.
Bicyclo[2.1.1]hexanes: These compounds have a different ring system but can undergo similar types of reactions
Uniqueness
(1R,6S)-3-oxabicyclo[41
Properties
Molecular Formula |
C7H10O3 |
---|---|
Molecular Weight |
142.15 g/mol |
IUPAC Name |
(1R,6S)-3-oxabicyclo[4.1.0]heptane-7-carboxylic acid |
InChI |
InChI=1S/C7H10O3/c8-7(9)6-4-1-2-10-3-5(4)6/h4-6H,1-3H2,(H,8,9)/t4-,5+,6?/m0/s1 |
InChI Key |
ASUKEWRBGZOLAH-YRZWDFBDSA-N |
Isomeric SMILES |
C1COC[C@@H]2[C@H]1C2C(=O)O |
Canonical SMILES |
C1COCC2C1C2C(=O)O |
Origin of Product |
United States |
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